![molecular formula C7H14O2S2 B14242474 2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal CAS No. 499782-33-1](/img/structure/B14242474.png)
2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal is an organic compound characterized by the presence of ethoxy, sulfanyl, and propanal functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal typically involves the reaction of ethyl 2-bromoacetate with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal involves its interaction with biological molecules through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]acetate
- 2-[(2-ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates
- Ethyl (2-ethoxy-2-oxoethyl)sulfanylacetate
Uniqueness
Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for various synthetic and research applications .
Properties
CAS No. |
499782-33-1 |
|---|---|
Molecular Formula |
C7H14O2S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2-ethoxy-2-(2-sulfanylethylsulfanyl)propanal |
InChI |
InChI=1S/C7H14O2S2/c1-3-9-7(2,6-8)11-5-4-10/h6,10H,3-5H2,1-2H3 |
InChI Key |
MAYWKXKJTVGFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C=O)SCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)
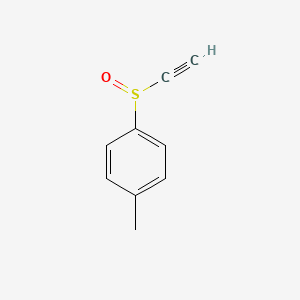
![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
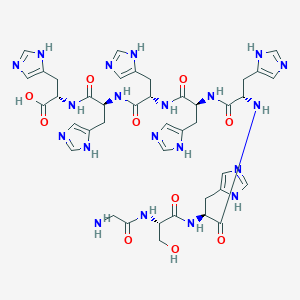

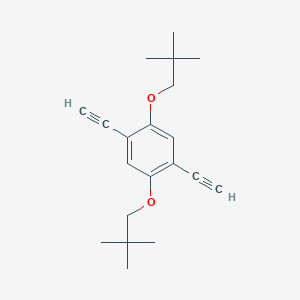
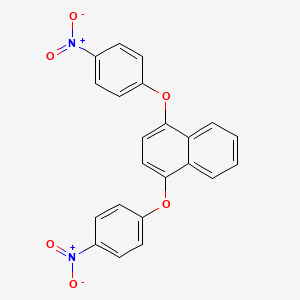
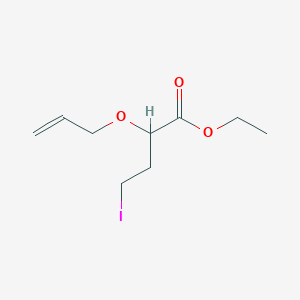
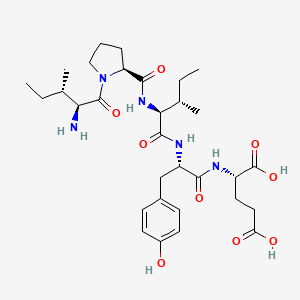
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
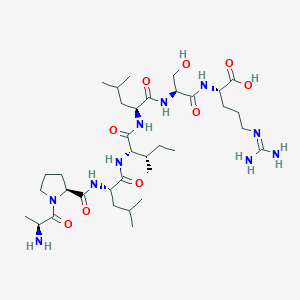
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
